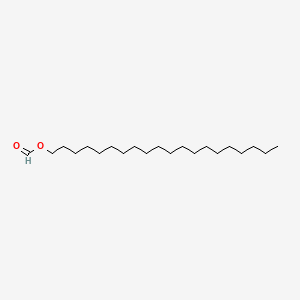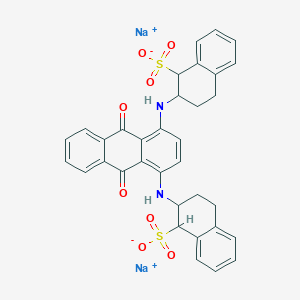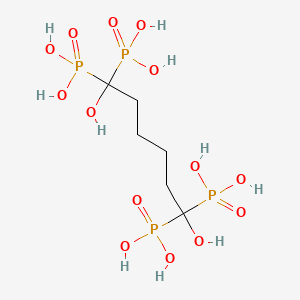
Benzo(2,3)phenanthro(4,5-bcd)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(2,3)phenanthro(4,5-bcd)thiophene is a polycyclic aromatic sulfur heterocycle with the molecular formula C₁₈H₁₀S . This compound is part of a broader class of polycyclic aromatic compounds that include sulfur atoms within their structure.
Preparation Methods
The synthesis of Benzo(2,3)phenanthro(4,5-bcd)thiophene can be achieved through several methods. One common approach involves the reaction of aryne intermediates with alkynyl sulfides . This method allows for the preparation of various benzothiophenes, including this compound, in a one-step process . Another method involves the use of thiourea as a reagent in place of sodium sulfide or potassium sulfide
Chemical Reactions Analysis
Benzo(2,3)phenanthro(4,5-bcd)thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium sulfide, potassium sulfide, and thiourea . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide can produce benzothiophene with an alkyl substitution at position 2 .
Scientific Research Applications
Benzo(2,3)phenanthro(4,5-bcd)thiophene has several scientific research applications. In environmental studies, it serves as an information carrier for analyzing pollution sources and processes . In organic electronics, it is used in the development of organic semiconductors for applications such as organic LEDs, thin-film transistors, and solar cells . Additionally, this compound is studied for its potential use in pharmaceuticals and as a starting material for the synthesis of bioactive structures .
Mechanism of Action
The mechanism of action of Benzo(2,3)phenanthro(4,5-bcd)thiophene involves its interaction with molecular targets and pathways within biological systems. . Further research is needed to fully understand the molecular targets and pathways involved in the action of this compound.
Comparison with Similar Compounds
Benzo(2,3)phenanthro(4,5-bcd)thiophene is similar to other polycyclic aromatic sulfur heterocycles, such as benzothiophene and benzo[b]phenanthro[2,3-d]thiophene . These compounds share structural similarities but differ in their specific arrangements of sulfur and carbon atoms.
Properties
CAS No. |
72072-20-9 |
|---|---|
Molecular Formula |
C18H10S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
19-thiapentacyclo[14.2.1.02,7.09,18.012,17]nonadeca-1(18),2,4,6,8,10,12(17),13,15-nonaene |
InChI |
InChI=1S/C18H10S/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)19-15/h1-10H |
InChI Key |
SVXCMFMVRIKHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2SC5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
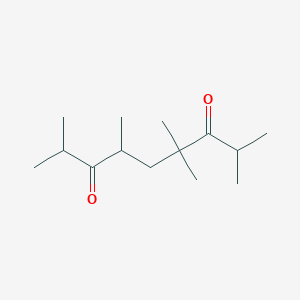
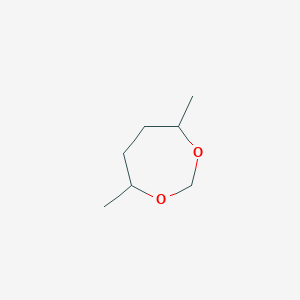
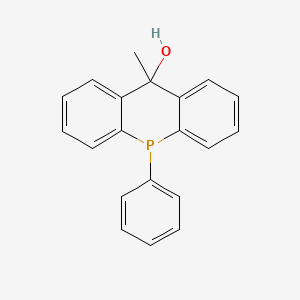
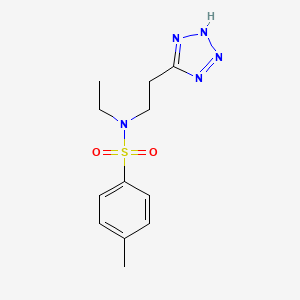

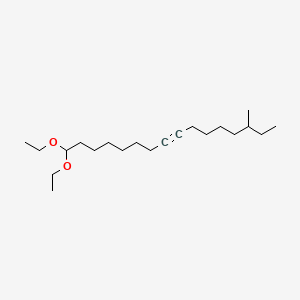
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
